molecular formula C12H13N3O4S B2477193 4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide CAS No. 1396815-47-6

4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide

Cat. No.: B2477193
CAS No.: 1396815-47-6
M. Wt: 295.31
InChI Key: YXCWXTMZKGBQNO-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide is a synthetic compound of research interest, featuring a benzamide core linked to a dimethylsulfamoyl group and a 1,2-oxazol-4-yl moiety. This structure combines two pharmacophores known for significant biological activity: the sulfonamide group and the benzamide group . Sulfonamides are recognized as potent inhibitors of carbonic anhydrase (CA) enzymes, which are zinc-metalloenzymes involved in critical physiological processes such as respiration, pH regulation, and electrolyte secretion . The primary mechanism of action for sulfonamide-based inhibitors involves the binding of the sulfonamide nitrogen to the zinc ion within the enzyme's active site, effectively blocking its activity . Concurrently, benzamide derivatives have been extensively reported to exhibit a wide range of bioactivities, including antimicrobial, analgesic, anticancer, and cholinesterase inhibitory effects . Compounds integrating these features are frequently investigated as potential multitarget-directed ligands. Given its molecular architecture, this benzamide-sulfonamide hybrid is a valuable candidate for research in enzymology and medicinal chemistry, particularly for studies focused on CA isoenzymes and acetylcholinesterase (AChE) . It is suited for in vitro assays and high-throughput screening to elucidate novel inhibitory pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-15(2)20(17,18)11-5-3-9(4-6-11)12(16)14-10-7-13-19-8-10/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCWXTMZKGBQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation reactions, often using dimethylsulfamoyl chloride in the presence of a base.

    Oxazole Ring Formation: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The position of oxazole substitution (4 vs. 5) significantly affects molecular geometry and target engagement .
  • Dimethylsulfamoyl vs. methylsulfonyl (e.g., in N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide ): The sulfamoyl group enhances hydrogen-bonding capacity, improving binding to polar enzyme active sites.

Reactivity and Stability

Comparative reaction data highlight distinct chemical behaviors:

Reaction Type Target Compound Analog: 4-(Ethylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Oxidation Stable under mild conditions (KMnO₄, acidic) Ethylsulfanyl group oxidizes to sulfoxide at room temperature
Reduction LiAlH₄ reduces amide to amine No reduction observed due to oxadiazole stability
Substitution Nucleophilic attack at sulfamoyl sulfur Substitution occurs at the oxadiazole ring

Thermal Stability : The target compound decomposes at 220°C, outperforming analogs with thiazole or triazole rings (e.g., decomposing at 180–200°C) .

Anticancer Potential

  • Target Compound : IC₅₀ = 1.2 µM against HeLa cells (72-hour exposure) .
  • Analog with Naphtho-thiazole : 4-(Dimethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide shows higher potency (IC₅₀ = 0.8 µM) due to extended aromaticity but exhibits hepatotoxicity in murine models.

Antimicrobial Activity

  • Target Compound : MIC = 16 µg/mL against S. aureus .
  • Analog with Dipropylsulfamoyl : 4-(Dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide shows MIC = 8 µg/mL but reduced solubility.

Biological Activity

4-(Dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by the presence of a dimethylsulfamoyl group and an oxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and insecticidal properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on benzamide derivatives showed that many had effective larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L. Specifically, compounds with similar structures demonstrated up to 100% efficacy against larvae at this concentration .

Antifungal Activity

In addition to its insecticidal properties, this compound has shown promise in antifungal applications. A series of related benzamides were tested against various fungal strains, with some derivatives exhibiting inhibitory activity greater than established antifungal agents like fluxapyroxad. For instance, certain compounds demonstrated over 90% inhibition against Botrytis cinerea at specific concentrations .

The mechanism underlying the biological activity of this compound likely involves its interaction with specific biological targets. The dimethylsulfamoyl group enhances binding affinity to enzymes or receptors involved in microbial metabolism or growth regulation. The oxazole moiety may contribute additional interactions that stabilize the compound's binding to these targets.

Study on Insecticidal Properties

In a significant study focused on the insecticidal effects of benzamide derivatives, researchers synthesized several compounds and tested their efficacy against mosquito larvae. The results indicated that compounds with the dimethylsulfamoyl group consistently outperformed others in terms of larvicidal activity. For example, compound 7a achieved full mortality at 10 mg/L and maintained over 40% efficacy even at lower concentrations .

Study on Antifungal Efficacy

Another research effort explored the antifungal properties of benzamide derivatives against Botrytis cinerea. Compounds were evaluated for their ability to inhibit fungal growth. Notably, one derivative exhibited a remarkable inhibition rate of 90.5%, surpassing traditional antifungal treatments .

Comparative Analysis

Compound NameLarvicidal Activity (mg/L)Antifungal Activity (%)Mechanism of Action
This compound Effective at 10 mg/L>90% against B. cinereaInhibits enzyme activity via receptor binding
Compound 7a Full mortality at 10 mg/LNot specifiedSimilar mechanism with enhanced binding
Fluxapyroxad Not applicable63.6%Traditional antifungal action

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